4-Ethoxy-6-methylquinoline 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-6-7-13(14)11-5-4-9(2)8-10(11)12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOILSLJMHFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=[N+](C=C1)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethoxy 6 Methylquinoline 1 Oxide and Its Congeners
Direct Synthesis Approaches to 4-Ethoxy-6-methylquinoline 1-oxide
Direct approaches to this compound involve the specific modification of closely related precursors or the direct oxidation of the parent quinoline (B57606).
The synthesis of this compound can be envisioned through the functionalization of a pre-existing quinoline N-oxide scaffold. One such hypothetical route begins with a 4-ethoxy-quinaldine-1-oxide derivative. The methyl group at the 2-position (the "quinaldine" part) would first be removed or modified, followed by the introduction of a methyl group at the 6-position. However, a more direct conceptual pathway involves the C-H functionalization of 4-ethoxyquinoline (B1607466) 1-oxide using organometallic reagents directed to the 6-position, though such a direct alkylation can be challenging due to competing reactivity at other sites.
The reactivity of quinoline N-oxides with organometallic reagents typically favors addition at the C2 position. To achieve substitution at the 6-position, a directed metalation strategy would likely be required, possibly involving a directing group to guide the organometallic reagent to the desired C-H bond on the benzo-fused portion of the molecule.
The most straightforward and common method for the preparation of this compound is the direct N-oxidation of the parent heterocycle, 4-ethoxy-6-methylquinoline. This transformation involves the delivery of an oxygen atom to the nitrogen of the quinoline ring. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the nature of the substituents on the quinoline core to avoid unwanted side reactions.
Strong oxidizing agents are generally effective for this purpose. thieme-connect.de The reaction is typically carried out by dissolving the substituted quinoline in a suitable organic solvent and treating it with the oxidant, often with heating to drive the reaction to completion. The resulting N-oxide can then be isolated and purified using standard techniques like crystallization or chromatography.
General Strategies for Quinoline N-Oxide Synthesis
Several general strategies have been developed for the efficient synthesis of a wide array of quinoline N-oxides, leveraging different activation methods and reaction conditions.
Peroxide-based reagents are the most widely used oxidants for the N-oxidation of quinolines and other nitrogen-containing heterocycles. These protocols are valued for their reliability and the availability of the reagents.
Peroxy Acids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for N-oxidation. thieme-connect.de The reaction mechanism involves the nucleophilic attack of the quinoline nitrogen on the electrophilic outer oxygen of the peroxy acid.
Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is an environmentally benign and cost-effective oxidant. Its use for N-oxidation often requires activation by a catalyst or conversion into a more reactive peroxy acid in situ. For instance, reacting H₂O₂ with acetic acid or sulfuric acid generates the corresponding peroxy acids, which then oxidize the quinoline. The catalytic oxidation of pyridine (B92270) carboxylic acids to their N-oxides has been successfully achieved using hydrogen peroxide with a Preyssler's catalyst. researchgate.net This method is noted for its high selectivity and good yields. researchgate.net
The table below summarizes typical conditions for peroxide-mediated N-oxidation.
| Oxidant System | Catalyst/Activator | Solvent | Temperature | Typical Yields |
| m-CPBA | None | Chloroform, Dichloromethane | Room Temp. to Reflux | Good to Excellent |
| H₂O₂ / Acetic Acid | None (forms peracetic acid) | Acetic Acid | 60-80 °C | Moderate to Good |
| H₂O₂ / H₂SO₄ | None (forms Caro's acid) | Sulfuric Acid | 0 °C to Room Temp. | Good |
| H₂O₂ | Preyssler's Catalyst | Water | 70-90 °C | Good |
| H₂O₂ | Palladium Chloride | Acetonitrile | Room Temp. | Good to Excellent scientific.net |
Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique to accelerate reaction rates, improve yields, and enhance product purity. benthamdirect.com This technology can be effectively applied to the N-oxidation of quinolines. By using microwave irradiation, the lengthy reaction times often associated with conventional heating methods can be significantly reduced, sometimes from hours to minutes. nih.govresearchgate.net
In a typical microwave-assisted protocol, the substituted quinoline, an oxidant (e.g., H₂O₂ in acetic acid), and a microwave-transparent solvent are placed in a sealed vessel and subjected to microwave irradiation at a controlled temperature and pressure. The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. This method is particularly advantageous for creating libraries of substituted quinoline N-oxides in a time-efficient manner.
Transition metal catalysts can activate less reactive oxidants like hydrogen peroxide, enabling N-oxidation reactions to proceed under milder conditions. ias.ac.iniaea.org This approach offers an alternative to the use of stoichiometric amounts of strong, and often hazardous, peroxy acids.
One notable example is the use of palladium chloride (PdCl₂) as a catalyst for the oxidation of quinine, a complex quinoline derivative, to its corresponding N-oxide using hydrogen peroxide. scientific.net This demonstrates that transition metals can facilitate the N-oxidation process, potentially through the formation of a reactive metal-peroxo intermediate. Other metal systems, such as those based on manganese or rhenium, have also been developed for various oxidation reactions and can be applied to the synthesis of heteroaromatic N-oxides. thieme-connect.dersc.org The development of these catalytic systems is an active area of research, aiming to create more efficient, selective, and environmentally friendly synthetic routes. acs.org
Regioselective Functionalization via N-Oxide Directing Group
The N-oxide moiety in quinoline derivatives, such as this compound, serves as a powerful directing group, facilitating regioselective functionalization at positions that are otherwise difficult to access. This directing capability stems from the electronic nature of the N-oxide group, which can coordinate to metal catalysts and activate adjacent C-H bonds, and also influences the reactivity of the quinoline ring system in deoxygenative reactions.
C-H Activation Strategies
The N-oxide group is instrumental in directing transition-metal catalysts to specific C-H bonds, enabling the introduction of new functional groups with high regioselectivity. This strategy avoids the need for pre-functionalized substrates and offers an atom-economical approach to complex quinoline derivatives. The primary sites for C-H activation on the quinoline N-oxide scaffold are the C2 and C8 positions.
Transition metal-catalyzed C-H functionalization has become a key strategy for synthesizing therapeutically active quinoline scaffolds, with the N-oxide group being explored as an excellent directing group for selective functionalization. nih.govacs.org While C2 functionalization is common due to the proximity of the nitrogen atom and favorable electronic factors, methods for distal C-H functionalization, particularly at the C8 position, have also been developed. acs.orgnih.gov
For instance, palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been achieved using iodoarenes. Mechanistic studies and DFT computations support a cyclopalladation pathway, where the N-oxide directs the palladium catalyst to the C8 position. acs.org This method demonstrates excellent functional group tolerance and can be performed on a gram scale. acs.org Similarly, Rh(III)-catalyzed protocols have been developed for the regioselective C8-bromination and amidation of quinoline N-oxides. acs.org Mechanistic investigations point to a five-membered rhodacycle intermediate involving the N-oxide as the key to C8-selectivity. acs.org Ruthenium(II) catalysts have also been employed for the regioselective C8-arylation of quinoline N-oxides with arylboronic acids, which can be followed by an in situ deoxygenation. nih.govacs.org
The table below summarizes representative conditions for C-H activation at the C8 position of quinoline N-oxide congeners.
Table 1: Methodologies for C8-H Arylation of Quinoline N-Oxides
| Catalyst System | Arylating Agent | Additive/Solvent | Position | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Iodoarenes | PivOH / Toluene | C8 | up to 82% | acs.org |
| [RhCp*Cl₂]₂ | N/A | AgSbF₆ / DCE | C8 | N/A | acs.org |
Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 6 Methylquinoline 1 Oxide Analogues
Deoxygenation Reactions of Quinoline (B57606) N-Oxides
The removal of the oxygen atom from the quinoline N-oxide moiety is a fundamental transformation that restores the quinoline core. This deoxygenation can be achieved through several methods, often as a standalone step or as part of a tandem reaction sequence that installs a new functional group.
Catalytic methods for the deoxygenation of quinoline N-oxides are highly sought after for their efficiency and mild reaction conditions. These processes often avoid the use of stoichiometric and harsh reducing agents.
Visible-light photocatalysis has emerged as a powerful tool for these transformations. An operationally simple and scalable method allows for the chemoselective deoxygenation of a wide array of N-heterocyclic N-oxides using commercially available reagents at room temperature. nih.govorganic-chemistry.org For instance, a protocol using an acridinium-based organo-photocatalyst in the presence of blue LED light has proven effective for deoxygenating various azaheterocyclic N-oxides with high yields and tolerance for other reactive functional groups. researchgate.net Another approach employs a rhenium complex, which shows increased efficiency, especially with the addition of water, allowing for the rapid deoxygenation of functionalized and light-sensitive N-oxides. chemrxiv.org
Transition metal catalysts are also widely employed. Ruthenium-catalyzed reactions can achieve deoxygenation in tandem with other functionalizations, such as C8-H arylation. acs.org In these processes, the ruthenium catalyst is active in both the C-H activation step and the subsequent deoxygenation. acs.orgacs.org Iron-catalyzed protocols provide another efficient route, particularly for reactions involving simultaneous functionalization, such as 2-sulfonylation. tandfonline.comtandfonline.com These iron(III)-catalyzed systems are valued for their high efficiency and broad functional group compatibility. tandfonline.com
Below is a table summarizing various catalytic deoxygenation processes for quinoline N-oxides.
| Catalyst System | Reaction Type | Key Features | Reference |
| Acridinium Organo-photocatalyst / Blue LED | Deoxygenation | Metal-free, mild conditions, high functional group tolerance. | researchgate.net |
| Rhenium Complex / Visible Light | Deoxygenation | Fast reaction rates, tolerates sensitive functional groups. | chemrxiv.org |
| Ru(II) Complex | Deoxygenative C8-Arylation | Tandem arylation and deoxygenation in one pot. | acs.orgacs.org |
| Iron(III) Chloride (FeCl₃) | Deoxygenative C2-Sulfonylation | High efficiency, good functional group compatibility. | tandfonline.comtandfonline.com |
| Silver(I) Tetrafluoroborate (AgBF₄) | Deoxygenative C2-Amination | Base- and oxidant-free, mild conditions. | rsc.org |
Deoxygenative functionalization allows for the direct installation of substituents onto the quinoline core while simultaneously removing the N-oxide oxygen. In deoxygenative alkoxylation, an alkoxy group is introduced, typically at the C2 position.
A rapid and environmentally friendly synthesis of 2-alkoxyquinolines can be achieved through the deoxygenative functionalization of quinoline N-oxides. dntb.gov.ua A related and well-studied mechanism is the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds without the need for a metal catalyst or other additives. beilstein-journals.orgnih.gov
The plausible mechanism for this type of transformation involves several steps:
The reaction begins with the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the activating agent (e.g., N-sulfonyl-1,2,3-triazole). beilstein-journals.orgnih.gov
This leads to the formation of an intermediate adduct. beilstein-journals.org
The subsequent elimination of a leaving group generates a highly electrophilic quinolinium species. beilstein-journals.org
A nucleophile, such as an alcohol for alkoxylation or a triazolyl anion for heteroarylation, then attacks the electrophilic C2-position of the quinoline ring. beilstein-journals.orgnih.gov
The final step is rearomatization, which yields the C2-functionalized quinoline product and transfers the oxygen atom to a byproduct. beilstein-journals.orgnih.gov
This mechanistic pathway highlights the dual role of the N-oxide group: it activates the C2 position for nucleophilic attack and serves as an internal oxidant that is removed during the reaction.
Rearrangement Reactions
The quinoline N-oxide framework is susceptible to various rearrangement reactions, leading to significant alterations in the heterocyclic core, including the formation of new ring systems or the translocation of atoms within the existing skeleton.
Quinoline N-oxides can undergo researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, to form new C-C bonds. A notable example involves the reaction of 2-methylquinoline (B7769805) N-oxides with acetic anhydride (B1165640). lew.roresearchgate.net This reaction proceeds via a Claisen-type mechanism to yield 2-acetoxymethyl quinoline derivatives. lew.ro
The mechanism is initiated by the nucleophilic attack of the N-oxide oxygen on acetic anhydride, forming an intermediate. lew.ro Deprotonation of the adjacent methyl group creates an adduct suitable for a researchgate.netresearchgate.net-sigmatropic rearrangement, which ultimately furnishes the final product. lew.ro The use of microwave irradiation has been shown to significantly improve reaction times and yields compared to conventional heating methods. lew.roresearchgate.net
Table: Comparison of Conventional vs. Microwave Synthesis in Claisen Rearrangement of Quinoline N-Oxides
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 6-bromo-2-methylquinoline-4-carboxylic acid N-oxide | Conventional | 9-11 hours | 38-67% | lew.ro |
| 6-bromo-2-methylquinoline-4-carboxylic acid N-oxide | Microwave | 30-40 minutes | 57-84% | lew.ro |
| Methyl 2-methylquinoline-4-carboxylate N-oxide | Conventional | 9-11 hours | 38-67% | lew.ro |
Skeletal editing has emerged as a powerful strategy for creating novel molecular frameworks from existing ones. A remarkable example is the nitrogen-to-carbon single-atom swap in quinoline N-oxides. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net This transformation converts the quinoline N-oxide scaffold into a naphthalene (B1677914) derivative. researchgate.net
This reaction is typically achieved by treating the quinoline N-oxide with a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). chinesechemsoc.orgchinesechemsoc.org The process involves a sequence of nucleophilic addition, dearomatization, and rearomatization steps in a single pot. chinesechemsoc.orgresearchgate.net Mechanistic studies indicate that the C-H motif of the final product originates from the sulfoxide, while the N-O unit of the quinoline N-oxide is removed. chinesechemsoc.orgchinesechemsoc.org This method provides a precise way to edit the core skeleton of the azaarene without altering other atoms. chinesechemsoc.org
Table: Scope of Nitrogen to Carbon Single Atom Swap in Quinoline N-oxides
| Quinoline N-oxide Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Quinoline N-oxide | Naphthalene | 85 | chinesechemsoc.org |
| 4-Methoxyquinoline N-oxide | 1-Methoxynaphthalene | 80 | chinesechemsoc.org |
| 6-Methylquinoline (B44275) N-oxide | 2-Methylnaphthalene | 82 | chinesechemsoc.org |
| 6-Fluoroquinoline N-oxide | 2-Fluoronaphthalene | 75 | chinesechemsoc.org |
Derivatives and Analog Synthesis of Pharmacologically Relevant Quinoline N Oxides
Synthesis of Novel Quinoline-Based Scaffolds
The inherent reactivity of the quinoline (B57606) N-oxide framework allows for its elaboration into a variety of other heterocyclic systems and functionalized derivatives. These reactions often proceed with high regioselectivity, targeting positions activated by the N-oxide, primarily the C2 and C8 positions.
Quinolone-3-Diarylethers
The 4(1H)-quinolone-3-diarylether scaffold is a key feature in a class of potent antimalarial agents. The synthesis of these compounds has been a subject of significant research, leading to the development of novel chemical routes to access these complex molecules. nih.govnih.gov One successful strategy involves a multi-step sequence that begins with the construction of a substituted 4(1H)-quinolone core, which is subsequently functionalized. acs.org
A key challenge in these syntheses can be the selective manipulation of alkoxy groups on the quinolone ring. For instance, a synthetic route was devised using a 4-ethoxyquinolone intermediate because the ethyl ether could be selectively cleaved under acidic conditions in the presence of other sensitive moieties, like a 7-methoxy group. nih.govacs.org This strategy underscores the importance of protective group chemistry in achieving the final target molecule. The general pathway often involves the initial iodination of a 4(1H)-quinolone, followed by O-alkylation to form a 4-alkoxy-3-iodoquinoline. This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with an appropriate arylboronic acid or ester to install the diaryl ether side chain. acs.org Finally, selective dealkylation of the 4-alkoxy group yields the desired 4(1H)-quinolone-3-diarylether. nih.govacs.org
While this specific pathway starts from a pre-formed quinolone rather than a quinoline N-oxide, the resulting 4(1H)-quinolone products are structurally related and highlight the importance of alkoxy-substituted quinoline derivatives in pharmaceutical synthesis. nih.gov
Quinoline-Dithiocarbamate Compounds
A novel and efficient method for the synthesis of quinoline-dithiocarbamate compounds utilizes quinoline N-oxides as the starting material in a three-component reaction. nih.govrsc.org This protocol involves the deoxygenative C2-dithiocarbamation of the quinoline N-oxide, promoted by p-toluenesulfonic anhydride (B1165640) (Ts₂O), with carbon disulfide (CS₂) and a primary or secondary amine. nih.gov The reaction proceeds under mild, transition-metal-free conditions at room temperature, offering a practical route to a variety of previously unreported quinoline-dithiocarbamates. nih.govrsc.org
The in situ generation of dithiocarbamates from the reaction of CS₂ and an amine creates a potent nucleophile that selectively attacks the activated C2 position of the quinoline N-oxide. nih.gov This methodology exhibits broad functional group tolerance, with various substituted quinoline N-oxides and a wide range of amines successfully participating in the reaction to provide the desired products in good to high yields. nih.govrsc.org This makes the method a powerful tool for creating diverse molecular libraries for screening potential bioactive agents. nih.gov
The table below illustrates the scope of the reaction with respect to the amine component, using quinoline N-oxide as the model substrate.
Table 1: Synthesis of Quinoline-dithiocarbamates from Quinoline N-oxide, CS₂, and Various Amines nih.gov
| Amine | Product | Yield (%) |
|---|---|---|
| Diethylamine | Quinolin-2-yl diethylcarbamodithioate | 83 |
| Di-n-propylamine | Quinolin-2-yl dipropylcarbamodithioate | 75 |
| Di-n-butylamine | Quinolin-2-yl dibutylcarbamodithioate | 62 |
| Pyrrolidine | Quinolin-2-yl pyrrolidine-1-carbodithioate | 95 |
| Piperidine | Quinolin-2-yl piperidine-1-carbodithioate | 92 |
| Morpholine | Quinolin-2-yl morpholine-4-carbodithioate | 94 |
| Azocane | Quinolin-2-yl azocane-1-carbodithioate | 81 |
Quaternary Ammonium (B1175870) Salts
Quaternary ammonium salts derived from the quinoline scaffold are valuable precursors for a wide range of heterocyclic compounds and dyes. thieme-connect.comnih.gov A common method for their synthesis is the direct N-alkylation of a quinoline with an alkyl halide, often under reflux or using microwave irradiation to improve yields and reduce reaction times. nih.govpharmaguideline.com This reaction quaternizes the nitrogen atom of the quinoline ring, forming an N-alkyl quinolinium salt. nih.gov
While many syntheses of quinolinium salts start from the neutral quinoline, there are pathways that involve quinoline N-oxide derivatives. For example, water-soluble quaternary ammonium salts have been prepared from quinoline-2,3-dicarboxylic acid hydrazide 5-oxides, which are themselves synthesized from the corresponding quinoline N-oxide precursors. osi.lv Furthermore, N-alkyl quinolinium salts can be generated in situ from quinolines and subsequently used in annulation reactions to build complex, fused heterocyclic systems. acs.org These salts can react as electrophiles or participate in cycloaddition reactions, demonstrating their synthetic versatility. thieme-connect.comthieme-connect.com
Structural Modification Strategies
The quinoline N-oxide functionality is a powerful tool for direct C-H functionalization, allowing for the introduction of diverse substituents onto the quinoline core without the need for pre-functionalized starting materials.
Introduction of Heteroaryl Moieties
A highly efficient, metal-free, and atom-economical method has been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides. beilstein-journals.orgnih.gov This reaction utilizes N-sulfonyl-1,2,3-triazoles as the heteroaryl source, leading to the regioselective formation of α-triazolylquinoline derivatives in excellent yields under mild conditions. beilstein-journals.orgresearchgate.net The process is notable for its simplicity and can even be performed as a one-pot synthesis, starting from an alkyne and sulfonyl azide (B81097) to first form the triazole, which then reacts with the quinoline N-oxide. beilstein-journals.orgresearchgate.net
The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide onto the sulfonyl group of the N-sulfonyl-1,2,3-triazole. beilstein-journals.org This activates the quinoline ring and facilitates the subsequent attack of the triazolyl anion at the C2 position, followed by rearomatization to yield the 2-triazolylquinoline product. beilstein-journals.org The reaction demonstrates broad scope, with various electronically diverse substituents on the quinoline N-oxide ring being well-tolerated. researchgate.net
Table 2: Scope of Substituted Quinoline N-Oxides in C2-Heteroarylation researchgate.net
| Quinoline N-oxide Substituent | Yield (%) |
|---|---|
| Unsubstituted | 92 |
| 6-Methyl | 95 |
| 6-Methoxy | 91 |
| 6-Fluoro | 81 |
| 6-Chloro | 77 |
| 3-Methyl | 70 |
| 8-Allyl | 84 |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For quinoline (B57606) N-oxides, the formation of the N-oxide bond significantly influences the electron density of the heterocyclic ring, leading to characteristic shifts in the proton signals compared to the parent quinoline.
In the case of the related compound 6-methylquinoline (B44275) 1-oxide , the ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the aromatic protons and the methyl group. rsc.org The protons on the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm). The methyl group protons at the C6 position appear as a sharp singlet further upfield. For instance, in 6-methylquinoline 1-oxide, the methyl singlet appears at approximately δ 2.51 ppm. rsc.org The aromatic protons show complex splitting patterns due to spin-spin coupling. For example, the proton at C2 is often the most deshielded in the pyridine (B92270) ring part of the N-oxide, while the introduction of an ethoxy group at the C4 position in the target compound would introduce new signals: a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃), with their chemical shifts influenced by the oxygen atom and the aromatic system.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). The N-oxide formation generally causes a downfield shift for carbons C2 and C4 and an upfield shift for C3 and C8a compared to the parent quinoline.
For 6-methylquinoline 1-oxide , the ¹³C NMR spectrum in CDCl₃ shows signals corresponding to all carbon atoms in the molecule. rsc.org The methyl carbon at C6 appears at approximately δ 21.4 ppm. The aromatic carbons resonate in the range of δ 119-140 ppm. rsc.org The introduction of a 4-ethoxy group would add two aliphatic carbon signals: one for the methylene carbon (typically δ 60-70 ppm) and one for the methyl carbon (typically δ 14-16 ppm). The C4 carbon would be significantly shifted downfield due to the direct attachment of the electronegative oxygen atom of the ethoxy group.
A representative data table for the closely related 6-methylquinoline 1-oxide is provided below. rsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2-H | 8.44 (d, J=5.9 Hz) | 134.9 |
| 3-H | 7.22 (dd, J=8.4, 6.0 Hz) | 120.9 |
| 4-H | 7.62 (d, J=8.4 Hz) | 140.0 |
| 5-H | 7.55 (dd, J=8.9, 1.6 Hz) | 125.4 |
| 6-CH₃ | 2.51 (s) | 21.4 |
| 7-H | 7.59 (s) | 132.5 |
| 8-H | 8.63 (d, J=8.9 Hz) | 119.5 |
| 4a | - | 126.9 |
| 6-C | - | 139.0 |
| 8a | - | 130.6 |
Note: Data for 6-methylquinoline 1-oxide in CDCl₃. Assignments are based on general quinoline N-oxide spectra and may vary slightly.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially in complex aromatic systems.
COSY (¹H-¹H) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It would be used to confirm the connectivity of the protons in the quinoline ring system.
HSQC (¹H-¹³C) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. ceon.rs
For 4-ethoxy-6-methylquinoline 1-oxide, HMBC would be particularly useful to confirm the positions of the ethoxy and methyl groups by observing correlations between the ethoxy protons and C4, and between the methyl protons and C6.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For a quinoline N-oxide derivative, key vibrational bands include:
N-O Stretching (νN-O) : The N-oxide group exhibits a strong characteristic stretching vibration, typically found in the 1200-1350 cm⁻¹ region.
C=C and C=N Stretching : Aromatic ring stretching vibrations appear in the 1400-1650 cm⁻¹ range.
C-H Stretching : Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethoxy groups) appear just below 3000 cm⁻¹.
C-O Stretching : The C-O stretching of the ethoxy group would be expected in the 1050-1250 cm⁻¹ region. rsc.orgnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 2980 |
| Aromatic C=C & C=N stretch | 1400 - 1650 |
| N-O stretch | 1200 - 1350 |
| C-O stretch (Ether) | 1050 - 1250 |
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For aromatic compounds like quinoline derivatives, the ring stretching vibrations often produce strong and sharp Raman signals. oatext.com The Raman spectrum of the parent 6-methylquinoline (not the N-oxide) shows characteristic bands for the quinoline ring system. nih.gov The N-oxide formation would alter these vibrations, and the N-O stretching mode would also be Raman active. The symmetric vibrations of the aromatic rings would be particularly prominent in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following subsections detail the application of specific MS methods in the characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS is crucial for confirming its molecular formula. rsc.orgacs.org The technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the assigned structure. nih.gov Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve the high resolution required for these measurements. rsc.orguni-regensburg.de
Table 1: Illustrative HRMS Data for a Related Quinoline Derivative
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₁₇F₃NO₃⁺ | acs.org |
| Calculated m/z | 412.1155 | acs.org |
| Found m/z | 412.1158 | acs.org |
Note: This data is for 2-Methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one and serves as an example of HRMS data presentation.
Fragmentation Pattern Analysis
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgaip.org For quinoline derivatives, fragmentation can involve cleavages of the substituent groups and the quinoline ring system itself. researchgate.netnsf.gov The fragmentation of this compound would be expected to show losses corresponding to the ethoxy and methyl groups, as well as potential ring cleavage pathways characteristic of the quinoline N-oxide scaffold. For instance, a common fragmentation pathway for aromatic ethers is the cleavage of the ether bond. libretexts.org The stability of the quinoline ring often results in a prominent molecular ion peak. researchgate.netsavemyexams.com
Table 2: Common Fragmentation Principles in Mass Spectrometry
| Fragmentation Type | Description |
|---|---|
| α-Cleavage | Bond cleavage adjacent to a heteroatom or functional group. nsf.gov |
| McLafferty Rearrangement | A hydrogen atom is transferred to a radical site, followed by cleavage of a bond. libretexts.org |
| Loss of Neutral Molecules | Elimination of small, stable molecules like H₂O, CO, or C₂H₄. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. msu.edu The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution patterns and the presence of auxochromes. researchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. masterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net
Table 3: Representative UV-Vis Absorption Data for Quinoline Derivatives
| Compound Type | λmax (nm) Range | Transition Type |
|---|---|---|
| Quinoline | 280 - 510 | π → π* |
| Conjugated Carbonyls | 270 - 300 | n → π* |
| Simple Alkenes | ~170 | π → π* |
Note: These are general ranges and the specific λmax for this compound may vary. The data is compiled from references researchgate.netmasterorganicchemistry.com.
X-ray Crystallography for Solid-State Structure Determination
Table 4: Example Crystallographic Data for a Substituted Quinoline
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P12/c1 |
| a (Å) | 15.610(4) |
| b (Å) | 11.750(4) |
| c (Å) | 16.169(4) |
| β (°) | 90.40(2) |
| V (ų) | 2965.6 |
| Z | 4 |
Note: This data is for trimesityltin(IV) benzoate (B1203000) and is provided as an illustrative example of crystallographic parameters. researchgate.net
Computational and Theoretical Chemistry Studies of 4 Ethoxy 6 Methylquinoline 1 Oxide
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 4-Ethoxy-6-methylquinoline 1-oxide at an atomic level. These methods allow for the prediction of molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings.
Exploration of Biological Activity and Mechanistic Insights Pre Clinical/in Vitro Focus
Antiviral Activity against Specific Viral Replicons
A comprehensive search of scientific databases and literature has revealed no specific studies detailing the antiviral activity of 4-Ethoxy-6-methylquinoline 1-oxide against any specific viral replicons. While the broader class of quinoline (B57606) derivatives has been investigated for various antiviral properties, data directly pertaining to this specific compound's efficacy or mechanism of action in inhibiting viral replication is not present in the available literature. researchgate.netnih.govresearchgate.net
Antioxidant and Antiradical Properties
There is currently no published research specifically investigating the antioxidant and antiradical properties of this compound. Studies on other quinoline derivatives have explored their potential as antioxidants, but these findings cannot be directly attributed to this compound. nih.govukrbiochemjournal.orgresearchgate.net
No specific in vitro studies or data are available that elucidate the free radical scavenging mechanisms of this compound. Research into the mechanisms of related quinoline compounds has been conducted, but information detailing whether this compound acts via hydrogen atom transfer (HAT), single electron transfer (SET), or other scavenging pathways has not been reported. nih.gov
Scientific literature lacks specific data on the ability of this compound to inhibit lipid peroxidation. Although some quinoline derivatives have been assessed for this activity, no experimental results for this particular compound are currently available. nih.govbrieflands.com
Enzyme Inhibition Studies
A review of the scientific literature indicates that while various quinoline and N-oxide containing heterocyclic structures have been explored as inhibitors of phosphodiesterases, including the PDE4D subtype, there are no specific studies that have evaluated or reported the inhibitory activity of this compound against PDE4D or any other phosphodiesterase enzyme. nih.govgoogle.comhzdr.degoogle.com
Neuroprotective Effects
There are no dedicated preclinical or in vitro studies published in the scientific literature that investigate or establish any neuroprotective effects for this compound. While the quinoline scaffold is a feature in some compounds explored for neuroprotection, specific data for the title compound is absent. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-6-methylquinoline 1-oxide, and how can its structure be validated?
- Methodology :
- Synthesis : A multi-step approach is common. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be treated with propargyl alcohol to form triazole derivatives, followed by oxidation to introduce the N-oxide group .
- Characterization : Use NMR (e.g., H and C) to confirm substituent positions and MS for molecular weight verification. X-ray crystallography (as in ) resolves stereochemistry and planar conformation .
- Data Table :
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | 4-azido-6-methoxy-2-methylquinoline + Propargyl alcohol (Cu catalysis) | Triazole derivative |
| 2 | Oxidation (HO/AcOH) | N-oxide formation |
Q. Which functionalization reactions are feasible for this compound, and how are reaction conditions optimized?
- Methodology :
- Substitution : The ethoxy group can undergo nucleophilic substitution. For example, use amines or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Oxidation/Reduction : Hydrogen peroxide oxidizes quinoline to N-oxide derivatives, while LiAlH reduces the N-oxide group .
- Key Considerations : Monitor reactions via TLC/HPLC and optimize pH/temperature to avoid side products.
Advanced Research Questions
Q. How do electron-donating substituents (e.g., ethoxy) influence the reactivity of quinoline N-oxides in medicinal chemistry?
- Mechanistic Insight :
- The ethoxy group enhances electron density at the quinoline ring, facilitating electrophilic substitutions (e.g., nitration) but reducing susceptibility to oxidation. This impacts interactions with biological targets like enzymes .
- Experimental Design :
- Compare reaction rates of ethoxy-substituted derivatives vs. methoxy analogs using kinetic studies (UV-Vis monitoring).
- Computational modeling (DFT) evaluates electronic effects on binding affinity .
Q. What experimental strategies are effective for evaluating the cytotoxicity of this compound derivatives?
- Methodology :
- In Vitro Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like doxorubicin .
- DNA Damage Assessment : Comet assay or γH2AX staining to quantify genotoxicity, as seen in studies with 4-nitroquinoline 1-oxide derivatives .
- Data Interpretation :
- EC values should be normalized to cell viability controls. Confounders (e.g., solvent toxicity) require exclusion via vehicle-only experiments.
Q. How should researchers address contradictory data on the toxicity or reactivity of quinoline N-oxides?
- Resolution Strategies :
Reproducibility Checks : Validate reported procedures (e.g., synthesis in ) with independent replicates.
Advanced Analytics : Use high-resolution LC-MS to identify impurities affecting toxicity profiles .
Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, DSSTox) to identify consensus trends .
Data Contradiction Analysis Example
- Issue : Discrepancies in reported acute toxicity of quinoline derivatives.
- Root Cause : Variability in purity (e.g., residual solvents or unreacted intermediates).
- Solution :
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
